molecular formula C26H38N2O4S B470472 N-[1-(1-adamantyl)ethyl]-N'-(3,4,5-triethoxybenzoyl)thiourea CAS No. 445420-14-4

N-[1-(1-adamantyl)ethyl]-N'-(3,4,5-triethoxybenzoyl)thiourea

Cat. No.: B470472
CAS No.: 445420-14-4
M. Wt: 474.7g/mol
InChI Key: OPEHFVMQMBQWOA-UHFFFAOYSA-N
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Description

N-[1-(1-adamantyl)ethyl]-N'-(3,4,5-triethoxybenzoyl)thiourea is a complex organic compound that features an adamantane moiety, a carbamothioyl group, and a triethoxybenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-adamantyl)ethyl]-N'-(3,4,5-triethoxybenzoyl)thiourea typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the bromination of adamantane to form 1-bromoadamantane, followed by a series of reactions to introduce the carbamothioyl and triethoxybenzamide groups . The reaction conditions often require the use of strong acids, bases, and solvents to facilitate the transformations.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and environmentally friendly solvents to improve the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-adamantyl)ethyl]-N'-(3,4,5-triethoxybenzoyl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of N-[1-(1-adamantyl)ethyl]-N'-(3,4,5-triethoxybenzoyl)thiourea involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s stability and facilitate its interaction with biological membranes. The carbamothioyl group can form covalent bonds with target proteins, leading to the inhibition of their activity. The triethoxybenzamide structure may contribute to the compound’s ability to interact with various enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-adamantyl)ethyl]-N'-(3,4,5-triethoxybenzoyl)thiourea is unique due to its combination of an adamantane moiety, a carbamothioyl group, and a triethoxybenzamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds like APICA and APINACA, it offers different reactivity and potential therapeutic benefits .

Properties

CAS No.

445420-14-4

Molecular Formula

C26H38N2O4S

Molecular Weight

474.7g/mol

IUPAC Name

N-[1-(1-adamantyl)ethylcarbamothioyl]-3,4,5-triethoxybenzamide

InChI

InChI=1S/C26H38N2O4S/c1-5-30-21-11-20(12-22(31-6-2)23(21)32-7-3)24(29)28-25(33)27-16(4)26-13-17-8-18(14-26)10-19(9-17)15-26/h11-12,16-19H,5-10,13-15H2,1-4H3,(H2,27,28,29,33)

InChI Key

OPEHFVMQMBQWOA-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC(C)C23CC4CC(C2)CC(C4)C3

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC(C)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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